molecular formula C11H22N2 B14299750 3-[Bis(2-methylpropyl)amino]propanenitrile CAS No. 112359-49-6

3-[Bis(2-methylpropyl)amino]propanenitrile

Katalognummer: B14299750
CAS-Nummer: 112359-49-6
Molekulargewicht: 182.31 g/mol
InChI-Schlüssel: LYDOETHAQZXPMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Bis(2-methylpropyl)amino]propanenitrile is a chemical compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with two 2-methylpropyl groups attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(2-methylpropyl)amino]propanenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenoalkane with a cyanide ion. For example, the reaction of 3-chloropropanenitrile with bis(2-methylpropyl)amine in the presence of a suitable base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial production include potassium cyanide (KCN) and appropriate solvents such as ethanol .

Analyse Chemischer Reaktionen

Types of Reactions

3-[Bis(2-methylpropyl)amino]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Carboxylic acids and ammonium salts.

    Reduction: Primary amines.

    Nucleophilic Addition: Ketones.

Wissenschaftliche Forschungsanwendungen

3-[Bis(2-methylpropyl)amino]propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[Bis(2-methylpropyl)amino]propanenitrile involves its interaction with specific molecular targets. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can further react with other molecules, resulting in the desired chemical transformations. The molecular pathways involved depend on the specific reactions and conditions employed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[Bis(2-methylpropyl)amino]propanenitrile is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of two 2-methylpropyl groups attached to the nitrogen atom enhances its steric hindrance and influences its interactions with other molecules .

Eigenschaften

CAS-Nummer

112359-49-6

Molekularformel

C11H22N2

Molekulargewicht

182.31 g/mol

IUPAC-Name

3-[bis(2-methylpropyl)amino]propanenitrile

InChI

InChI=1S/C11H22N2/c1-10(2)8-13(7-5-6-12)9-11(3)4/h10-11H,5,7-9H2,1-4H3

InChI-Schlüssel

LYDOETHAQZXPMX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN(CCC#N)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.